molecular formula C7H12O2 B031162 Ethyl 1-methylcyclopropanecarboxylate CAS No. 71441-76-4

Ethyl 1-methylcyclopropanecarboxylate

Cat. No. B031162
CAS RN: 71441-76-4
M. Wt: 128.17 g/mol
InChI Key: IZPYNZLFBUQGCZ-UHFFFAOYSA-N
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Patent
US06552217B2

Procedure details

Cannon and coworkers (J. Am. Chem. Soc., 1959, 81, pages 1660-1666) disclose the reaction of α-methyl-γ-chlorobutyric acid ethyl ester with sodamide under strictly anhydrous conditions in benzene to provide 1-methylcyclopropane carboxylic acid ethyl ester in a yield of 47.6%. Schwarze and coworkers, U.S. Pat. No. 4,520,209, disclose the reaction of methyl 4-chloro-2-methylbutyrate in methanol with an excess of sodium methylate at a reaction temperature of 90° C. or higher. Although, an 87% yield was claimed by Schwarze et al., wiped film distillation or extraction was required to the separate methyl 1-methylcyclopropanecarboxylate from the sodium chloride by-product. Schwarze and coworkers disclose a boiling point for methyl 1-methylcyclopropanecarboxylate of 136° C. German Patent Publication DE 3026094 discloses the conversion of 4-chloro-2-methylbutyrate to 1-methylcyclopropaneamide via sodium methoxide/ammonia in an autoclave at 145° C.
Name
α-methyl-γ-chlorobutyric acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:10])[CH:5]([CH3:9])[CH2:6][CH2:7]Cl)[CH3:2].[NH2-].[Na+]>C1C=CC=CC=1>[CH2:1]([O:3][C:4]([C:5]1([CH3:9])[CH2:7][CH2:6]1)=[O:10])[CH3:2] |f:1.2|

Inputs

Step One
Name
α-methyl-γ-chlorobutyric acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(CCCl)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH2-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.